6-Dehydro Estradiol 17-Valerate

Overview

Description

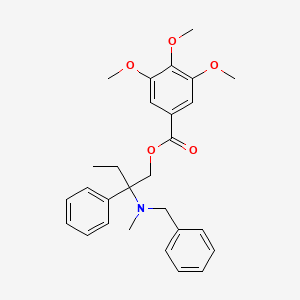

6-Dehydro Estradiol 17-Valerate, also known as ∆6,7-Estradiol 17-Valerate or 6-Dehydroestradiol 17-Valerate, is a product with CAS: 1313382-25-0 . It can be used as a working standard or secondary reference standard .

Molecular Structure Analysis

The molecular structure of 6-Dehydro Estradiol 17-Valerate involves a large conformational reorientation of the valerate chain . The hormone estradiol 17β valerate (E2V), used in hormone replacement therapy, undergoes a structural phase transition at 251.1 K on cooling .Physical And Chemical Properties Analysis

6-Dehydro Estradiol 17-Valerate has a molecular weight of 354.5 g/mol . Other properties such as XLogP3-AA, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, and Monoisotopic Mass are also provided .Scientific Research Applications

Contraceptive Development

The development and application of combined injectable contraceptives have significantly benefited from the study of estrogen compounds similar to "6-Dehydro Estradiol 17-Valerate". Research highlights the effectiveness of various estrogen and progestogen combinations in monthly injectable contraceptives, offering high pregnancy prevention rates and improved menstrual regularity compared to progestogen-only methods. Cyclofem and Mesigyna, for example, demonstrate over 99% effectiveness in preventing pregnancy, underscoring the potential of estrogens in contraceptive formulations (Newton, D'arcangues, & Hall, 1994).

Neuroprotective Potential

Estrogens, including derivatives and metabolites of estradiol, are explored for their neuroprotective potential, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. 17α-Estradiol, for instance, has shown conflicting efficacy in preclinical models but holds promise due to its antioxidant effects in humans. This insight supports the exploration of estrogenic compounds for clinical testing in neurodegeneration, leveraging their potential to mitigate adverse effects associated with strongly feminizing hormones (Moos, Dykens, Nohynek, Rubinchik, & Howell, 2009).

Environmental Impacts

The environmental presence and impact of estrogenic substances, including agricultural and pharmaceutical sources, pose concerns for wildlife and ecosystems. Studies on manure-borne estrogens reveal the potential for significant environmental contamination, affecting aquatic life due to the low concentrations required to disrupt reproductive biology. This research underscores the need for ongoing monitoring and management strategies to mitigate the environmental impacts of estrogenic compounds (Hanselman, Graetz, & Wilkie, 2003).

Mechanism of Action

Target of Action

6-Dehydro Estradiol 17-Valerate is a pro-drug ester of Estradiol . Estradiol is a naturally occurring hormone that circulates endogenously within the human body and acts as the major female sex hormone . The primary targets of Estradiol are the Estrogen Receptors (ER), including ERα and ERβ subtypes, which are located in various tissues including the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain .

Mode of Action

As a pro-drug of estradiol, 6-Dehydro Estradiol 17-Valerate has the same downstream effects within the body through binding to the Estrogen Receptor (ER) including ERα and ERβ subtypes . The binding of the compound to these receptors triggers a series of biochemical reactions and changes within the cells.

Biochemical Pathways

The first enzyme of the pathway used to transform 17β-estradiol into estrone is encoded out of the cluster . A CYP450 encoded by the edcA gene performs the second metabolic step, i.e., the 4-hydroxylation of estrone in this strain . The edcB gene encodes a 4-hydroxyestrone-4,5-dioxygenase that opens ring A after 4-hydroxylation .

Pharmacokinetics

Estradiol is commonly produced with an ester side-chain as endogenous estradiol has very low oral bioavailability on its own . Esterification of estradiol aims to improve absorption and bioavailability after oral administration or to sustain release from depot intramuscular injections through improved lipophilicity . Following absorption, the esters are cleaved, resulting in the release of endogenous estradiol, or 17β-estradiol .

Result of Action

The result of the action of 6-Dehydro Estradiol 17-Valerate is the initiation of a series of biochemical reactions and changes within the cells. This leads to the manifestation of the estrogenic effects of the compound, which can be used to treat some effects of menopause, hypoestrogenism, androgen-dependent carcinoma of the prostate, and in combination products for endometriosis and contraception .

Safety and Hazards

properties

IUPAC Name |

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl] pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O3/c1-3-4-5-22(25)26-21-11-10-20-19-8-6-15-14-16(24)7-9-17(15)18(19)12-13-23(20,21)2/h6-9,14,18-21,24H,3-5,10-13H2,1-2H3/t18-,19-,20+,21+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTAQSALQAZZFHY-RBRWEJTLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OC1CCC2C1(CCC3C2C=CC4=C3C=CC(=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=C3C=CC(=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747446 | |

| Record name | (17beta)-3-Hydroxyestra-1,3,5(10),6-tetraen-17-yl pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Dehydro Estradiol 17-Valerate | |

CAS RN |

1313382-25-0 | |

| Record name | (17beta)-3-Hydroxyestra-1,3,5(10),6-tetraen-17-yl pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl] pentanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-Amino-2-[benzyl(carboxy)amino]-2-oxoethyl]-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B588906.png)

![Cyclopentaneethanol, 2-hydroxy--ba--(methoxymethoxy)-, [1-alpha-(R*),2-alpha-]- (9CI)](/img/no-structure.png)